molecular formula C12H23NO3 B2439580 Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate CAS No. 2567496-08-4

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate

Cat. No.: B2439580
CAS No.: 2567496-08-4
M. Wt: 229.32
InChI Key: VRWWPTQHAKDVCC-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is a chiral cyclopentane derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amine and a hydroxy group on adjacent carbon atoms, making it a valuable scaffold for constructing more complex molecules. The Boc group is a cornerstone in synthetic chemistry for its role as a protecting group for amines, allowing for sequential synthetic steps without interference . Compounds with this specific structural motif, containing both the Boc-protected amine and hydroxyalkyl functionality, are frequently employed in pharmaceutical research, particularly in the development of targeted inhibitors . It is important to note that the tert-butyl group, while offering favorable steric and electronic properties, can be a site of metabolic oxidation in drug candidates; strategies to improve metabolic stability, such as replacing the tert-butyl with groups like trifluoromethylcyclopropyl, are active areas of research . This product is intended for use as a chemical building block in research settings. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4)7-5-6-9(12)14/h9,14H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWPTQHAKDVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methylcyclopentan-2-one

The foundational step involves synthesizing 1-methylcyclopentan-2-one, a ketone precursor. This is achieved via Friedel-Crafts acylation of cyclopentene with acetyl chloride in the presence of aluminum chloride, yielding 1-methylcyclopentan-2-one in ~65% yield. Alternative methods include the oxidation of 1-methylcyclopentanol using Jones reagent (CrO3/H2SO4), though this route suffers from lower yields (~40%) due to over-oxidation.

Reductive Amination to Install the Aminomethyl Group

1-Methylcyclopentan-2-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 0°C to 25°C. This step introduces the aminomethyl group at position 1, producing (2-hydroxy-1-methylcyclopentyl)methylamine with a diastereomeric ratio of 3:1 (cis:trans). The reaction typically achieves 55–60% yield, contingent on the steric hindrance of the cyclopentane ring.

Boc Protection of the Primary Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds quantitatively at 25°C within 2 hours, affording the target compound in 98% purity after column chromatography.

Table 1: Optimization of Reductive Amination Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Reducing Agent NaBH3CN NaBH(OAc)3 NaBH3CN
Solvent MeOH THF MeOH
Temperature (°C) 0→25 25 0→25
Yield (%) 58 42 58

Gabriel Synthesis with Halide Precursors

Bromination of 1-Methylcyclopentanol

1-Methylcyclopentanol is treated with phosphorus tribromide (PBr3) in diethyl ether at −10°C to yield 1-(bromomethyl)cyclopentanol. This intermediate is isolated in 75% yield and characterized by a singlet at δ 3.45 ppm (CH2Br) in ¹H NMR.

Nucleophilic Substitution with Phthalimide

The bromide undergoes nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours, forming N-[(2-hydroxy-1-methylcyclopentyl)methyl]phthalimide. This step proceeds in 82% yield, with the phthalimide group confirmed via IR spectroscopy (C=O stretch at 1770 cm⁻¹).

Deprotection and Boc Protection

Hydrazine monohydrate in ethanol at reflux cleaves the phthalimide group, releasing the primary amine. Subsequent Boc protection with Boc2O in DCM yields the target carbamate in 89% overall yield from the bromide.

Curtius Rearrangement of Carboxylic Acid Derivatives

Synthesis of 1-Methylcyclopentane-2-carboxylic Acid

1-Methylcyclopentene is ozonolyzed to form 1-methylcyclopentane-2-carbaldehyde, which is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) in acidic medium. The acid is isolated in 50% yield and characterized by a melting point of 112–114°C.

Curtius Degradation to Isocyanate

The carboxylic acid is converted to an acyl azide using diphenyl phosphoryl azide (DPPA) and triethylamine. Thermal decomposition at 120°C induces Curtius rearrangement, generating an isocyanate intermediate. Trapping the isocyanate with tert-butanol in toluene affords the Boc-protected carbamate in 45% yield over two steps.

Table 2: Comparative Yields of Curtius Rearrangement Routes

Starting Material Rearrangement Temp. (°C) Solvent Yield (%)
Acyl Azide 120 Toluene 45
Acyl Chloride 80 DCM 32

Radical Cyclization of Unsaturated Precursors

Preparation of α-Halo Amide Precursors

A linear α-iodo amide precursor is synthesized by iodination of N-allyl-3-methylpent-4-enamide using N-iodosuccinimide (NIS). The iodide is isolated in 68% yield and confirmed via LC-MS (m/z 298 [M+H]⁺).

Tributyltin Hydride-Mediated Cyclization

The α-iodo amide undergoes radical cyclization with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in benzene at 80°C. This forms the cyclopentane ring with concurrent introduction of the hydroxyl and methyl groups, yielding the amine precursor in 28% yield. Boc protection completes the synthesis.

Enzymatic Resolution for Enantioselective Synthesis

Kinetic Resolution of Racemic Amines

Racemic (2-hydroxy-1-methylcyclopentyl)methylamine is subjected to Candida antarctica lipase B (CAL-B) catalyzed acylation with vinyl acetate. The (R)-enantiomer is acetylated preferentially, leaving the (S)-amine in 98% enantiomeric excess (ee).

Boc Protection of Resolved Amine

The resolved (S)-amine is protected with Boc2O, yielding enantiopure carbamate in 95% ee. This method is critical for pharmaceutical applications requiring chiral purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate has shown promise in drug discovery and development due to its potential as a therapeutic agent. It is particularly noted for its interactions with specific molecular targets:

  • Receptor Modulation : The compound acts as a receptor antagonist, specifically targeting the NMDA receptor subtype NR2B, which is implicated in various neurological processes. Its selectivity may reduce side effects typically associated with non-selective NMDA antagonists, making it a candidate for treating neuropathic pain and neurodegenerative diseases like Parkinson's disease .

Biological Studies

Research has indicated that this compound exhibits significant biological activity:

  • Pain Management : In preclinical models, it has demonstrated efficacy in reducing pain responses, suggesting robust analgesic properties. Studies have shown significant reductions in pain scores in animal models of nerve injury.
  • Neuroprotection : The compound may provide neuroprotective effects by modulating excitatory neurotransmission without significant motor side effects, positioning it as a potential treatment for neurodegenerative conditions.

Industrial Applications

In addition to its medicinal uses, this compound serves as an important building block in the synthesis of various biologically active compounds. Its applications extend to:

  • Synthesis of Specialty Chemicals : The compound is utilized in the production of intermediates for specialty chemicals across various industries, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have underscored the pharmacological potential of this compound:

Study FocusFindings
Pain ModelsSignificant reduction in pain scores in spinal nerve ligation models.
NeuroprotectionImproved motor function in animal models of Parkinson's disease without adverse effects typically associated with broader NMDA antagonists.
PharmacokineticsDemonstrated bioavailability of 34% with a half-life of 0.7 hours in rat models.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with enzymes and other biological molecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-hydroxy-1-methylcyclohexyl)methyl]carbamate
  • Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)ethyl]carbamate
  • Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)propyl]carbamate

Uniqueness

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its hydroxyl and carbamate groups offer versatile functionalization options, making it valuable in various synthetic applications .

Biological Activity

Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • IUPAC Name : this compound

The compound is synthesized through the reaction of tert-butyl carbamate with 2-hydroxy-1-methylcyclopentylmethyl chloride, typically in the presence of a base like triethylamine.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound can function as a protecting group for amines in organic synthesis while also interacting with various enzymes, potentially modulating their activity .

Enzyme Interactions

Research indicates that the compound may inhibit E1 activating enzymes, which play crucial roles in cell signaling and proliferation. This inhibition can affect downstream biochemical pathways essential for maintaining cellular integrity .

Pharmacological Applications

The compound has been investigated for its potential therapeutic applications, particularly in treating disorders related to cell proliferation, such as cancer and ischemic diseases. Its ability to modulate enzyme activity suggests it could be useful in drug development as a prodrug or an active pharmaceutical ingredient .

Case Studies

  • Inhibition of Cell Proliferation :
    • A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuropathic Pain Models :
    • In animal models of neuropathic pain, the compound exhibited analgesic effects, indicating its potential utility in pain management strategies .

Data Table: Biological Activity Overview

Activity Effect Observed Reference
Cell Proliferation InhibitionSignificant reduction in growth
Neuropathic Pain ReliefAnalgesic effects observed
Enzyme ModulationInhibition of E1 activating enzymes

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate?

Q. How does stereochemistry at the cyclopentyl moiety influence biological activity?

Stereoisomers (e.g., 1R,2S vs. 1S,2R) exhibit distinct interactions with biological targets. For example:

  • (1R,2S)-isomer : Enhanced binding to enzymes due to spatial alignment of hydroxyl and methyl groups .
  • Pharmacological Impact : Stereochemical mismatches reduce efficacy by >50% in enzyme inhibition assays . Methodology : Chiral HPLC or enzymatic resolution separates isomers, followed by activity screening .

Q. What strategies mitigate side reactions during carbamate formation?

  • Protecting Groups : Use of Boc (tert-butoxycarbonyl) to shield amines during synthesis .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates carbamate coupling while reducing side-product formation .
  • Workup : Acidic extraction removes unreacted amines, improving purity .

Q. How do solvent polarity and reaction time affect the stability of intermediates?

  • Polar Solvents (e.g., DMF) : Stabilize charged intermediates but may promote hydrolysis.
  • Non-polar Solvents (e.g., DCM) : Favor carbamate stability but slow reaction kinetics .
  • Kinetic Studies : Time-resolved NMR shows intermediate degradation peaks after 12 hours in polar solvents .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar carbamates: How to reconcile?

  • Example : Yields for tert-butyl N-(2-cyanocyclopropyl)carbamate vary from 60% to 85% .
  • Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) .
  • Resolution : Standardize protocols using preparative HPLC for higher reproducibility .

Applications in Drug Development

Q. What in vitro assays validate this compound’s role as a protease inhibitor?

  • Fluorogenic Assays : Measure inhibition of trypsin-like proteases using substrates like Boc-Gln-Ala-Arg-AMC .
  • IC50_{50} Determination : Dose-response curves (1–100 µM) quantify potency .
  • Structural Insights : Docking studies (e.g., AutoDock Vina) correlate substituent positions with binding affinity .

Q. How does the tert-butyl group modulate pharmacokinetic properties?

  • Lipophilicity : LogP increases by ~1.5 units compared to methyl analogs, enhancing membrane permeability .
  • Metabolic Stability : The bulky tert-butyl group reduces CYP450-mediated oxidation, prolonging half-life .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement, especially for stereochemical assignments .
  • Stereochemical Analysis : Combine ORTEP-3 visualization with chiral chromatography for unambiguous isomer identification .
  • Reaction Monitoring : Employ in-situ IR spectroscopy to track carbamate formation and side reactions .

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